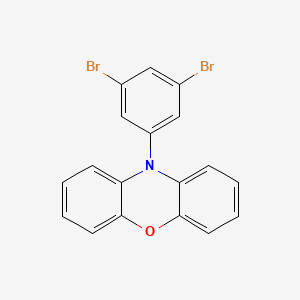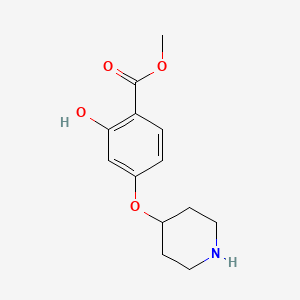
Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate typically involves the reaction of 2-hydroxy-4-piperidin-4-yloxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-4-methoxybenzoate
- Methyl 2-hydroxy-4-ethoxybenzoate
- Methyl 2-hydroxy-4-propoxybenzoate
Uniqueness
Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-4-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C13H17NO4/c1-17-13(16)11-3-2-10(8-12(11)15)18-9-4-6-14-7-5-9/h2-3,8-9,14-15H,4-7H2,1H3 |
Clave InChI |
KKLWFSDQARLJRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)OC2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



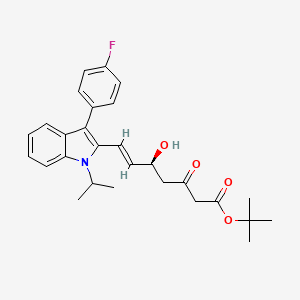

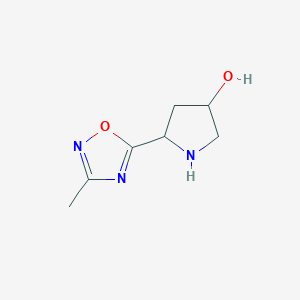
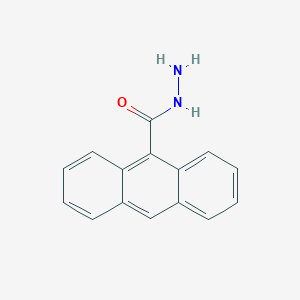
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)
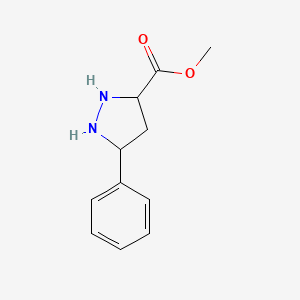
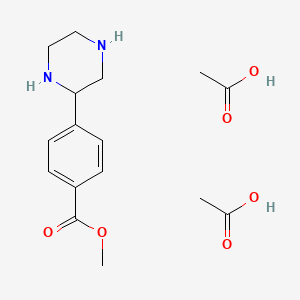


![4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12328242.png)
![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)
